2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Overview
Description
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate typically involves the reaction of 2,3-dimethyl-1H-indole-5-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its indole moiety.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with serotonin receptors, modulating neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-3-carboxylate
- 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-4-carboxylate
- 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-6-carboxylate
Uniqueness
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the carboxylate group at the 5-position of the indole ring can result in different binding affinities and selectivities compared to other isomers .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-11(2)16-14-6-5-12(9-13(10)14)15(18)19-8-7-17(3)4/h5-6,9,16H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHAGSAEGXDDJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OCCN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148545 | |
Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34233-73-3 | |
Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34233-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.